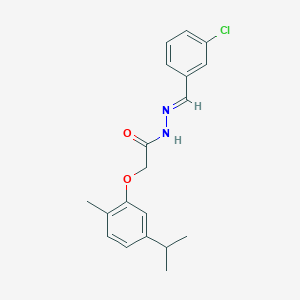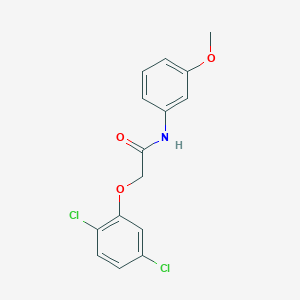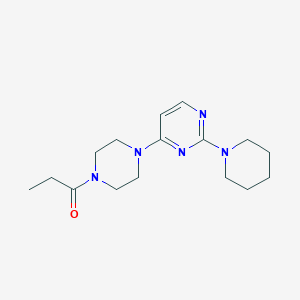
N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of related compounds involves complex organic reactions, often starting from basic building blocks like dimethylmorphinan or cyclopropane derivatives. For instance, Schmidhammer et al. (1989) discuss the synthesis of a morphinan derivative with a selective mu opioid receptor antagonist property, indicating a complex synthetic route that might share similarities with the compound of interest (Schmidhammer, Burkard, Eggstein-Aeppli, & Smith, 1989). Additionally, cyclopropyl-containing molecules are synthesized from cyanoacetate and dibromoethane, suggesting a possible route for synthesizing the cyclopropylmethyl component of the target compound (Abele, Seiler, & Seebach, 1999).
Molecular Structure Analysis
The molecular structure of compounds containing cyclopropylmethyl and dimethylphenyl groups is characterized by specific geometric configurations and bond angles. X-ray crystallography and NMR spectroscopy are common techniques used to elucidate these structures. For example, the study of cyclopropenone derivatives by Foerstner et al. (2000) provides insights into the structural analysis that could be relevant to understanding the detailed molecular geometry of the compound of interest (Foerstner, Kakoschke, Wartchow, & Butenschön, 2000).
Chemical Reactions and Properties
Chemical reactions involving thiourea derivatives often encompass nucleophilic addition, cyclization, and substitution reactions. The reactivity of thiourea compounds, including their interactions with various reagents and catalysts, plays a crucial role in their chemical behavior. Studies on the reactions of cyclopropenone derivatives or cyclopropyl-containing molecules highlight complex reaction mechanisms that could be analogously applied to understand the reactivity of N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea (Sorger, von Ragué Schleyer, & Stalke, 1996).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure of thiourea derivatives are determined by their molecular structure. The presence of cyclopropyl and dimethylphenyl groups influences these properties significantly. For instance, the crystal structure and solubility of a compound can be analyzed through X-ray diffraction and solubility tests in various solvents, providing a detailed understanding of its physical characteristics.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with electrophiles and nucleophiles, and stability under different conditions, are essential for understanding the behavior of this compound. The study on cycloaddition reactions of vinylthiophen compounds by Abarca et al. (1987) can offer insights into similar cycloaddition reactions that the thiourea compound might undergo (Abarca, Ballesteros, Enriquez, & Jones, 1987).
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes and Sensing Applications
- Fluorescent Probes for Metal Ions : Polythiophene-based conjugated polymers exhibit selectivity and sensitivity toward specific metal ions like Hg2+ and Cu2+ in aqueous solutions, mediated by electrostatic effects and complexation. These properties are crucial for developing sensitive and selective fluorescent probes for metal ion detection (Guo et al., 2014).
Organic Synthesis and Chemical Transformations
- Reactions of Cyclic Compounds : Cyclopropyl compounds, including those with dimethylphenyl components, are used in various organic synthesis reactions, such as the formation of cycloadducts and vinyl carbenes, which are significant in the synthesis of complex organic molecules (Vandenberg & Leusen, 1988); (Stolle et al., 1992).
Herbicide Transformation
- Transformation in Soil : Compounds with structural similarities to N-(cyclopropylmethyl)-N'-(2,3-dimethylphenyl)-N-propylthiourea can undergo transformation in soil, leading to products with varied herbicidal activity. This transformation is influenced by factors like soil temperature and moisture content (Yih et al., 1970).
Solar Cell Research
- Organic Solar Cells : The design and synthesis of small molecules for organic solar cells, utilizing components like dimethylphenyl, have shown significant photovoltaic performance. These molecules' electronic properties and molecular structure are critical in determining their efficiency (Ni et al., 2015).
Bioconjugation in Aqueous Media
- Mechanism of Amide Formation : The study of amide formation mechanisms in aqueous media using compounds with structural similarities can provide insights into bioconjugation processes, which are crucial in biological and medical research (Nakajima & Ikada, 1995).
Antipathogenic Activity
- Antibacterial Properties : Thiourea derivatives have shown significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of thiourea-based compounds in developing novel antimicrobial agents (Limban et al., 2011).
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-(2,3-dimethylphenyl)-1-propylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2S/c1-4-10-18(11-14-8-9-14)16(19)17-15-7-5-6-12(2)13(15)3/h5-7,14H,4,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQRLRRYIOTDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=S)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B5549288.png)
![8-(3-hydroxybenzoyl)-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549294.png)


![4-{[(3-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5549306.png)
![2-methyl-3-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1H-indole](/img/structure/B5549311.png)
![ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate](/img/structure/B5549324.png)
![4-({[3-(2-furyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5549338.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5549355.png)
![3-[3-(4-morpholinyl)propyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5549361.png)
![N-[(5-methyl-2-furyl)methyl]-2-[1-(3-methylphenyl)-5-oxo-3-propyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5549363.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(1-phenyl-1H-tetrazol-5-yl)-3-pyrrolidinyl]acetamide](/img/structure/B5549365.png)
![[1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5549376.png)